molecular formula C10H11IO B8514703 (6-iodo-2,3-dihydro-1H-inden-5-yl)methanol

(6-iodo-2,3-dihydro-1H-inden-5-yl)methanol

Cat. No. B8514703
M. Wt: 274.10 g/mol
InChI Key: IEFBALKIPBMNLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6-iodo-2,3-dihydro-1H-inden-5-yl)methanol is a useful research compound. Its molecular formula is C10H11IO and its molecular weight is 274.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality (6-iodo-2,3-dihydro-1H-inden-5-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-iodo-2,3-dihydro-1H-inden-5-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(6-iodo-2,3-dihydro-1H-inden-5-yl)methanol

Molecular Formula

C10H11IO

Molecular Weight

274.10 g/mol

IUPAC Name

(6-iodo-2,3-dihydro-1H-inden-5-yl)methanol

InChI

InChI=1S/C10H11IO/c11-10-5-8-3-1-2-7(8)4-9(10)6-12/h4-5,12H,1-3,6H2

InChI Key

IEFBALKIPBMNLJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC(=C(C=C2C1)I)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 6-iodoindane-5-carbaldehyde (35.5 mg, 0.131 mmol) in EtOH anhydrous (3 mL) under N2 at 0° C., was added NaBH4 (20 mg, 0.522 mmol) as a powder. The mixture was warmed to room temperature and stirred for 0.5 h. The mixture was quenched with water. The aqueous layer was extracted with EtOAc (3×). The combined organic extracts were dried (Na2SO4) and concentrated in vacuo. The residue was purified by flash chromatography (Si, hexanes/EtOAc) to afford (6-iodo-2,3-dihydro-1H-inden-5-yl)methanol (36.3 mg, 100%). 1H NMR (500 MHz, CDCl3) δ 7.70 (s, 1H), 7.33 (s, 1H), 4.68 (d, J=6.3 Hz, 2H), 2.92-2.88 (m, 4H), 2.12-2.06 (m, 2H), 1.96 (t, J=6.4 Hz, 1H).
Quantity
35.5 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One

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